molecular formula C20H22IN3 B14311713 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide CAS No. 110605-55-5

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide

Cat. No.: B14311713
CAS No.: 110605-55-5
M. Wt: 431.3 g/mol
InChI Key: MDQGZZJWAUMWIM-UHFFFAOYSA-M
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Description

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide is a complex organic compound with a unique structure that includes a quinoline core, an imine group, and a dimethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 1-ethylquinolin-1-ium iodide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like methanol or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imine bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzaldehyde: A precursor used in the synthesis of the target compound.

    1-Ethylquinolin-1-ium iodide: Another precursor involved in the synthesis.

    Quinoline derivatives: Compounds with similar quinoline cores but different substituents.

Uniqueness

4-[(E)-{[4-(Dimethylamino)phenyl]imino}methyl]-1-ethylquinolin-1-ium iodide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

110605-55-5

Molecular Formula

C20H22IN3

Molecular Weight

431.3 g/mol

IUPAC Name

4-[(1-ethylquinolin-1-ium-4-yl)methylideneamino]-N,N-dimethylaniline;iodide

InChI

InChI=1S/C20H22N3.HI/c1-4-23-14-13-16(19-7-5-6-8-20(19)23)15-21-17-9-11-18(12-10-17)22(2)3;/h5-15H,4H2,1-3H3;1H/q+1;/p-1

InChI Key

MDQGZZJWAUMWIM-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=CC=C(C2=CC=CC=C21)C=NC3=CC=C(C=C3)N(C)C.[I-]

Origin of Product

United States

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